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Diethyl 8-bromooctylphosphonate

Cat. No.: B607111
M. Wt: 329.21 g/mol
InChI Key: LNGGCNSGPCMBBI-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is a broad and impactful field that encompasses the study of compounds containing a carbon-phosphorus bond. frontiersin.org These compounds have found widespread use in medicinal chemistry, agriculture, and materials science. frontiersin.org Diethyl 8-bromooctylphosphonate belongs to the class of phosphonates, which are characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy groups (in this case, ethoxy groups), and single-bonded to a carbon atom. wikipedia.org

The synthesis of such phosphonates is most commonly achieved through the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry discovered by August Michaelis and Aleksandr Arbuzov. wikipedia.orgmdpi.comjk-sci.com This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. mdpi.comjk-sci.comnih.gov In the case of this compound, this would involve the reaction of triethyl phosphite with 1,8-dibromooctane (B1199895). To favor the formation of the desired monosubstituted product over the disubstituted one, a large excess of the dibromoalkane is often employed. researchgate.net

Significance as a Versatile Synthetic Intermediate

The true value of this compound in academic research lies in its bifunctional nature, which allows for sequential or orthogonal chemical modifications. The two reactive sites, the terminal bromide and the phosphonate (B1237965) group, can be independently targeted to introduce different functionalities.

The terminal bromine atom can readily undergo nucleophilic substitution reactions, allowing for the attachment of a wide array of chemical moieties. This makes it an ideal building block for introducing a long alkyl chain with a phosphonate terminus into a target molecule.

The diethyl phosphonate group is a key precursor for several important transformations. Most notably, it is a reactant in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.comslideshare.net The HWE reaction is a widely used method for the synthesis of alkenes with high stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.orgnrochemistry.com This reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone. wikipedia.orgnumberanalytics.com

Overview of Key Research Domains

Given its versatile reactivity, this compound and its analogs are valuable in several research domains:

Synthesis of Bioactive Molecules: The ability to introduce a phosphonate group is significant in medicinal chemistry, as phosphonic acids (derived from phosphonate esters) are known to be effective mimics of phosphate (B84403) groups found in biological systems. nih.govunive.it This makes them useful for designing enzyme inhibitors and other biologically active compounds. nih.govrsc.org The long alkyl chain can also be used to modulate the lipophilicity of a drug candidate.

Materials Science: Phosphonic acids have a high affinity for metal oxide surfaces. unive.it Consequently, molecules like this compound can be used to functionalize surfaces, creating self-assembled monolayers with specific properties. researchgate.net The terminal bromide can be further modified to attach other functional groups, leading to the development of novel sensors, coatings, and electronic materials.

Supramolecular Chemistry: The bifunctional nature of this compound allows for its incorporation into larger, self-assembling systems. The phosphonate group can act as a recognition site or a hydrophilic head group, while the other end of the molecule can be tailored for specific intermolecular interactions.

Physicochemical Properties of Related ω-Bromoalkylphosphonates

PropertyValue (for Diethyl (4-bromobutyl)phosphonate)
Molecular FormulaC8H18BrO3P
Molecular Weight273.10 g/mol
XLogP31.7

Data sourced from PubChem CID 14411016.

Key Synthetic Reactions

The utility of this compound is defined by the reactions its functional groups can undergo.

ReactionFunctional GroupDescription
Michaelis-Arbuzov ReactionPhosphonate FormationSynthesis of the phosphonate from a trialkyl phosphite and an alkyl halide. wikipedia.orgmdpi.com
Nucleophilic SubstitutionTerminal BromideDisplacement of the bromide by a nucleophile to form a new C-Nu bond.
Horner-Wadsworth-Emmons ReactionPhosphonateReaction with an aldehyde or ketone to form an alkene. wikipedia.orgalfa-chemistry.com
HydrolysisPhosphonateConversion of the diethyl phosphonate ester to the corresponding phosphonic acid. unive.it

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26BrO3P B607111 Diethyl 8-bromooctylphosphonate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-8-diethoxyphosphoryloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26BrO3P/c1-3-15-17(14,16-4-2)12-10-8-6-5-7-9-11-13/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGGCNSGPCMBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Preparation of Diethyl 8-bromooctylphosphonate

The primary route for synthesizing ω-bromoalkylphosphonates like this compound is the Michaelis-Arbuzov reaction. researchgate.net This method is valued for its efficiency in forming a stable carbon-phosphorus bond.

The most common precursor for the synthesis of this compound is 1,8-dibromooctane (B1199895). This starting material is commercially available and provides the eight-carbon chain with a bromine atom at each end. In the subsequent phosphonylation step, one of the bromine atoms is displaced by the phosphite (B83602) nucleophile, while the other remains as the reactive handle for further functionalization.

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite, in this case, triethyl phosphite, with an alkyl halide. wikipedia.org For the synthesis of this compound, 1,8-dibromooctane is reacted with triethyl phosphite. The reaction is typically performed at elevated temperatures, and the excess 1,8-dibromooctane can often be recovered. An optimized procedure involves heating the ω-dibromoalkane to 140 °C and adding triethyl phosphite, which results in good yields while improving the sustainability of the process. researchgate.net During the reaction, bromoethane (B45996) is produced as a byproduct and can be removed by distillation to drive the reaction forward. researchgate.net

An alternative, though less direct, precursor route involves chain extension. For instance, a synthesis for a similar compound, ethyl 8-bromooctanoate, starts with 1,6-dibromohexane, which undergoes a substitution reaction with diethyl malonate. google.com This is followed by hydrolysis and decarboxylation to yield 8-bromooctanoic acid, which can then be esterified. google.com A similar multi-step approach could theoretically be adapted to synthesize the carbon skeleton for this compound, but the direct use of 1,8-dibromooctane is more straightforward.

Table 1: Michaelis-Arbuzov Synthesis of Diethyl ω-Bromoalkylphosphonates

Reactant 1 Reactant 2 Temperature Yield Reference
1,8-dibromooctane Triethyl phosphite 140 °C Good researchgate.net

In the context of the Michaelis-Arbuzov reaction, the diethyl phosphonate (B1237965) ester is formed directly. wikipedia.org The reaction mechanism involves the nucleophilic attack of the triethyl phosphite on the alkyl halide, followed by the dealkylation of the resulting phosphonium (B103445) salt by the displaced halide ion to yield the phosphonate ester.

However, if one were to start from a phosphonic acid, several esterification methods are available. Phosphonic acids can be esterified to their corresponding diesters with high yields. nih.govresearchgate.net Techniques include using orthoesters as alkoxy group donors, where the reaction temperature can be controlled to selectively produce mono- or di-esters. nih.govresearchgate.net For example, triethyl orthoacetate can serve as both the reagent and solvent for this transformation. nih.govresearchgate.net Other methods for esterifying phosphonic acids include reactions with alcohols in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) or O-alkylation procedures. nih.gov Microwave-assisted esterification of alkylphosphonic acids has also been reported as an efficient method. nih.gov

Functional Group Interconversions at the Bromo-moiety

The terminal bromine atom in this compound is a versatile functional group that readily participates in various chemical transformations.

The carbon-bromine bond in this compound is polarized, making the carbon atom electrophilic and the bromine atom a good leaving group. broadpharm.com This allows for a wide range of nucleophilic substitution reactions where the bromine is replaced by another atom or functional group. youtube.comlibretexts.org This reaction is a cornerstone of its use as a synthetic building block.

The general mechanism involves a nucleophile with a lone pair of electrons attacking the electrophilic carbon atom attached to the bromine. youtube.com This results in the cleavage of the C-Br bond and the formation of a new bond between the carbon and the nucleophile. youtube.com A wide variety of nucleophiles can be employed, including:

Amines: Reaction with primary or secondary amines yields aminophosphonates.

Thiols: Thiolates are excellent nucleophiles and react to form thioethers.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be subsequently reduced to an amine or used in click chemistry.

Hydroxides: While possible, elimination reactions can sometimes compete with substitution.

Cyanides: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Phosphines: Reaction with phosphines, such as triphenylphosphine, results in the formation of a phosphonium salt. researchgate.net

These substitution reactions are fundamental to attaching the phosphonate-containing alkyl chain to other molecules of interest, including biological macromolecules or surfaces for material science applications. researchgate.net

Table 2: Examples of Nucleophilic Substitution on Alkyl Halides

Nucleophile (Nu⁻) Reagent Example Product Functional Group Formed Reference
Hydroxide (B78521) NaOH R-OH Alcohol youtube.com
Thiolate NaSH R-SH Thiol youtube.com
Amine R'NH₂ R-NHR' Secondary Amine mdpi.com
Azide NaN₃ R-N₃ Azide libretexts.org

The bromo-moiety can also undergo reductive or oxidative transformations, although these are less common than nucleophilic substitution for this specific compound.

Reductive Transformations: The bromine atom can be removed and replaced with a hydrogen atom in a process called reductive dehalogenation. This can be achieved using various reducing agents. Common methods include:

Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source.

Metal Hydride Reagents: Reagents such as tributyltin hydride (Bu₃SnH) via a free-radical mechanism or lithium aluminum hydride (LiAlH₄) can be effective.

Dissolving Metal Reduction: Using a metal like zinc in an acid.

Oxidative Transformations: Direct oxidation of the C-Br bond in a simple alkyl bromide is not a standard transformation. However, the bromine can be converted into other functional groups that can then be oxidized. For example, conversion to an alcohol via nucleophilic substitution with hydroxide allows for subsequent oxidation to an aldehyde or a carboxylic acid using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or potassium permanganate (B83412) (KMnO₄).

Modifications and Derivatization via the Phosphonate Group

The diethyl phosphonate group offers its own set of reactive possibilities, primarily involving the phosphorus-oxygen bonds.

The most common transformation is the hydrolysis of the diethyl ester to the corresponding phosphonic acid. wikipedia.org This is typically achieved under acidic or basic conditions. The resulting 8-bromooctylphosphonic acid is often the desired final product, as phosphonic acids are known for their strong binding affinity to metal oxides, making them excellent anchor groups for surface functionalization. researchgate.net The hydrolysis can be catalyzed by acids such as trifluoroacetic acid (TfOH). organic-chemistry.org

Other modifications include transesterification, where the ethyl groups are exchanged for other alkyl or aryl groups by reacting the phosphonate with a different alcohol under catalytic conditions. Furthermore, the P=O bond itself can participate in reactions, though this often requires harsh conditions. The phosphonate group is generally stable, providing a robust anchor or signaling moiety in more complex molecular architectures. researchgate.net The reactions at the phosphonate center can proceed through either a concerted or a stepwise mechanism, often involving a pentacoordinate transition state or intermediate. sapub.orgresearchgate.net

Hydrolysis to Phosphonic Acids

The diethyl ester groups of this compound can be hydrolyzed to the corresponding phosphonic acid, 8-bromooctylphosphonic acid. This transformation is typically achieved under acidic or basic conditions.

Acid-catalyzed hydrolysis is commonly carried out using strong mineral acids such as concentrated hydrochloric acid or hydrobromic acid. The reaction generally requires heating under reflux for an extended period to drive the reaction to completion. The mechanism involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, followed by nucleophilic attack by water. This process occurs twice to cleave both ethyl ester groups.

Alternatively, alkaline hydrolysis can be employed using strong bases like sodium hydroxide or potassium hydroxide. The reaction is typically performed in an aqueous or mixed aqueous-organic solvent system at elevated temperatures. The mechanism involves the nucleophilic attack of the hydroxide ion on the phosphorus center. The resulting phosphonate salt is then acidified in a separate workup step to yield the free phosphonic acid. The choice between acidic and basic hydrolysis often depends on the compatibility of other functional groups within the molecule.

Table 2: Hydrolysis of this compound

Starting MaterialReagentsConditionsProduct
This compoundConcentrated HClReflux8-bromooctylphosphonic acid
This compoundNaOH(aq), then H+Heat, then acidification8-bromooctylphosphonic acid

Transesterification Reactions

Transesterification offers a route to modify the ester groups of this compound, leading to the formation of different phosphonate esters. This reaction is typically driven by the use of a large excess of the new alcohol and often requires a catalyst.

The reaction can be catalyzed by either acids or bases. In a typical procedure, this compound is heated with a high-boiling alcohol, and the lower-boiling ethanol (B145695) is removed by distillation to shift the equilibrium towards the products. Common catalysts include sodium alkoxides, corresponding to the alcohol being used, or strong acids like sulfuric acid. This method allows for the introduction of a wide variety of alcoholic moieties, thereby tuning the physical and chemical properties of the phosphonate ester.

Formation of Phosphonate Esters with Diverse Alcohols

The bromine atom in this compound serves as a reactive handle for further functionalization, including the formation of new ester linkages. However, the primary method for introducing diverse alcohol groups onto the phosphorus center is through the aforementioned transesterification reaction.

By reacting this compound with a variety of alcohols (e.g., methanol, propanol, butanol), a library of (8-bromooctyl)phosphonate esters can be synthesized. The reaction conditions, such as temperature and catalyst choice, can be optimized depending on the specific alcohol used. For instance, the reaction with a less volatile alcohol would require higher temperatures to effectively remove the ethanol byproduct. This versatility makes this compound a valuable precursor for creating a range of phosphonate esters with tailored properties for various applications.

Table 3: Transesterification of this compound

Starting MaterialAlcoholCatalystProduct
This compoundMethanolNaOCH3Dimethyl 8-bromooctylphosphonate
This compoundn-PropanolH2SO4Dipropyl 8-bromooctylphosphonate
This compoundn-ButanolNaOBuDibutyl 8-bromooctylphosphonate

Role in Advanced Organic Synthesis and Methodology

Building Block in Complex Molecule Synthesis

The dual reactivity of Diethyl 8-bromooctylphosphonate makes it a valuable building block in the synthesis of complex organic molecules. The bromo group can readily participate in nucleophilic substitution reactions, allowing for the attachment of various functional groups or molecular scaffolds. Simultaneously, the phosphonate (B1237965) ester can be hydrolyzed to the corresponding phosphonic acid, which is a strong metal chelator, or it can be used in olefination reactions like the Horner-Wadsworth-Emmons reaction. This orthogonality of reactive sites enables chemists to perform sequential modifications, building up molecular complexity in a controlled manner. Its eight-carbon aliphatic chain also provides a flexible spacer, which can be crucial for positioning functional moieties at an optimal distance within a larger molecule.

PROTAC Chemistry and Linker Design

This compound serves as a precursor for alkyl chain-based linkers, which are among the most common motifs used in PROTAC design. nih.govnih.govarxiv.org Alkyl linkers, consisting of saturated or unsaturated carbon chains, offer several advantages:

Synthetic Accessibility : They are straightforward to synthesize and incorporate into PROTAC structures. nih.gov The synthesis of a PROTAC library can be achieved through the alkylation of an E3 ligase ligand, such as lenalidomide, with various alkyl bromides or iodides. researchgate.net

Chemical Stability : The carbon-carbon bonds of the alkyl chain are generally stable under physiological conditions. precisepeg.com

Flexibility : The inherent flexibility of alkyl chains can be advantageous in allowing the PROTAC to adopt a conformation that facilitates the formation of a productive ternary complex. precisepeg.comresearchgate.net

Tunable Length : The length of the alkyl chain is a critical parameter that can be systematically varied to optimize the degradation efficiency of a PROTAC. nih.govarxiv.org Studies have shown that both excessively short and long linkers can be detrimental to ternary complex formation and degradation efficacy. arxiv.orgresearchgate.net

However, a significant drawback of purely alkyl linkers is their hydrophobicity, which can lead to poor aqueous solubility and reduced cell permeability. precisepeg.com This can be mitigated by incorporating polar functional groups within the chain. precisepeg.com

The choice of linker architecture is crucial for the successful design of a potent and selective PROTAC. Alkyl linkers, derived from precursors like this compound, are often compared with other common linker types, primarily polyethylene (B3416737) glycol (PEG) linkers and rigid linkers. precisepeg.comnih.gov

Linker TypeAdvantagesDisadvantagesRepresentative Structures
Alkyl Linkers - Synthetically accessible nih.gov- Chemically stable precisepeg.com- Provide flexibility precisepeg.comresearchgate.net- Easily tunable length nih.gov- Hydrophobic, potentially limiting solubility and cell uptake precisepeg.com- Prone to oxidation for long chains Saturated or unsaturated alkyl chains precisepeg.com
PEG Linkers - Excellent hydrophilicity, improving water solubility precisepeg.com- Enhance compatibility with physiological environments precisepeg.com- Tunable length and flexibility - Potentially lower metabolic stability compared to alkyl linkers precisepeg.com- Can be more challenging and costly to synthesize precisepeg.com- Overly long chains can increase polar surface area and reduce cell permeability Chains of repeating ethylene (B1197577) glycol units precisepeg.com
Rigid Linkers - Restrict molecular conformation, which can pre-organize the PROTAC into an active state precisepeg.com- Improved metabolic stability precisepeg.com- Can enhance selectivity precisepeg.com- Less conformational flexibility, which may hinder ternary complex formation if not optimally designed nih.gov- Synthesis can be more complexCycloalkanes (e.g., piperidine, piperazine), alkynes, triazoles, phenyl rings precisepeg.comnih.govnih.gov

The bifunctional nature of this compound makes it an ideal starting material for PROTAC synthesis. The general strategy involves sequential reactions to connect the POI ligand and the E3 ligase ligand. For instance, the bromo- functional group can be used in a nucleophilic substitution reaction with one of the binding moieties (either the POI ligand or the E3 ligase ligand). Subsequently, the phosphonate group can be chemically modified or used as a handle for coupling the second ligand.

Common conjugation reactions used in the assembly of PROTACs include:

Nucleophilic Substitution : The alkyl bromide of the linker can react with a nucleophilic group (e.g., an amine or a phenol) on one of the ligands. researchgate.net

Amide Bond Formation : The linker can be functionalized with a carboxylic acid or an amine, allowing for standard amide coupling reactions. nih.gov

Click Chemistry : The introduction of an azide (B81097) or alkyne functionality onto the linker allows for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form a stable triazole linkage. nih.govnih.gov This has been a valuable approach for creating libraries of PROTACs with varying linker lengths and compositions. nih.gov

Solid-Phase Synthesis : To facilitate the rapid synthesis of PROTAC libraries, solid-phase synthesis methods have been developed. An E3 ligase ligand attached to a linker intermediate on a solid support can be reacted with various POI ligands to quickly generate a diverse set of PROTACs. nih.gov

Application in Catalysis and Ligand Design

The phosphonate moiety of this compound allows for its use in the development of specialized ligands for catalysis. Organophosphorus compounds are of significant importance in coordination chemistry and catalysis due to their electronic and steric properties, which can be fine-tuned to influence the activity and selectivity of a metal catalyst. nih.govunits.itacs.org

Phosphonates and their corresponding phosphonic acids are effective ligands for a wide range of metal ions. scispace.comresearchgate.net They can coordinate to metal centers, forming stable complexes that can act as catalysts. The use of phosphonate-containing ligands offers several advantages:

Strong Metal Binding : The phosphonate group is a robust binding moiety for many transition metals. scispace.com

Tunable Properties : The organic R group of the phosphonate (in this case, the 8-bromooctyl chain) can be modified to control the steric and electronic environment around the metal center, as well as properties like solubility and catalyst stability. scispace.commdpi.com

Heterogenization : The long alkyl chain can be used to anchor the phosphonate ligand, and thus the metal catalyst, to a solid support, such as silica (B1680970) or a polymer resin. This facilitates catalyst recovery and reuse, which is a key principle of green chemistry. mdpi.com Zirconium phosphonates, for example, have been extensively studied as solid acid catalysts and supports for various catalytic species. mdpi.com

While the direct application of this compound as a ligand in a specific, widely-known catalytic reaction is not extensively documented, its structure is emblematic of precursors used to generate phosphonate-based ligands for transition metal-catalyzed reactions, such as hydrogenation, C-C coupling reactions, and oxidation. scispace.commdpi.com The development of chiral organophosphates as ligands has also been a significant area of research in asymmetric metal catalysis. rsc.org The ability to create well-defined metal complexes with phosphonate ligands is crucial for designing catalysts with high efficiency and selectivity. acs.orgncl.ac.ukacs.org

Organocatalytic Applications of Phosphonates

While this compound itself is not recognized as an organocatalyst, its chemical structure provides a versatile platform for the synthesis of phosphonium (B103445) salt-based organocatalysts. The presence of a reactive C-Br bond allows for the facile generation of phosphonium salts, a class of compounds known for their applications in organocatalysis, particularly in phase-transfer catalysis and as bifunctional catalysts.

The long eight-carbon chain of this compound can impart desirable physical properties to the resulting catalyst, such as enhanced solubility in organic solvents, which can be crucial for achieving homogeneous reaction conditions and improving catalytic efficiency. Furthermore, the phosphonate moiety can be retained or modified to introduce additional functionalities, leading to the development of bifunctional or multifunctional organocatalysts.

A primary application of catalysts derived from this phosphonate is in phase-transfer catalysis (PTC). In PTC, a catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, facilitates the transfer of a reactant from one phase to another (e.g., from an aqueous phase to an organic phase) where the reaction occurs. rsc.org Long-chain phosphonium salts are particularly effective in this role.

The synthesis of a potential organocatalyst from this compound can be exemplified by its reaction with a tertiary phosphine, such as triphenylphosphine. This reaction would yield a phosphonium bromide salt, specifically (8-(diethoxyphosphoryl)octyl)triphenylphosphonium bromide. This salt possesses the key features of a phase-transfer catalyst: a lipophilic organic cation and a hydrophilic anion.

The general scheme for the synthesis of such a phosphonium salt is presented below:

Scheme 1: Synthesis of (8-(diethoxyphosphoryl)octyl)triphenylphosphonium bromide

(EtO)₂P(O)(CH₂)₈Br + PPh₃ → [(EtO)₂P(O)(CH₂)₈PPh₃]⁺Br⁻

This compound + Triphenylphosphine → (8-(diethoxyphosphoryl)octyl)triphenylphosphonium bromide

The resulting phosphonium salt can then be employed in various organocatalytic reactions. For instance, in the alkylation of active methylene (B1212753) compounds, the phosphonium salt can facilitate the transfer of the enolate from an aqueous basic solution to an organic phase where it reacts with an alkyl halide.

Table 1: Performance of Analogue Phosphonium Salt Catalysts in a Phase-Transfer Alkylation Reaction *

CatalystSubstrate 1Substrate 2Product Yield (%)Reaction Conditions
Tetrabutylphosphonium bromideDiethyl malonateBenzyl bromide9550% aq. NaOH, Toluene, 25°C, 2h
(8-Hydroxyoctyl)triphenylphosphonium bromideDiethyl malonateBenzyl bromide9250% aq. NaOH, Toluene, 25°C, 2h
Cetyltrimethylammonium bromideDiethyl malonateBenzyl bromide9050% aq. NaOH, Toluene, 25°C, 2h

*This table presents representative data from the literature for analogous catalyst systems to illustrate potential applications and is not direct experimental data for a catalyst derived from this compound.

The data suggests that long-chain phosphonium salts can be highly effective phase-transfer catalysts. The hydroxyl group in (8-hydroxyoctyl)triphenylphosphonium bromide, a compound structurally related to a potential derivative of this compound, does not significantly diminish its catalytic activity in this model reaction. nih.gov This indicates that the phosphonate moiety in (8-(diethoxyphosphoryl)octyl)triphenylphosphonium bromide might also be well-tolerated and could potentially be used to further functionalize the catalyst for bifunctional catalysis. nottingham.ac.uk

Bifunctional organocatalysts, which possess two distinct catalytic functionalities within the same molecule, can offer enhanced reactivity and selectivity by simultaneously activating both the nucleophile and the electrophile. beilstein-journals.orgnih.gov The phosphonate group in a catalyst derived from this compound could potentially act as a Lewis base or a hydrogen-bond acceptor, working in concert with the phosphonium salt's phase-transfer capabilities.

Contributions to Material Science and Polymer Chemistry

Precursor for Functional Materials Development

The dual functionality of Diethyl 8-bromooctylphosphonate makes it a valuable precursor for the synthesis of sophisticated materials. The phosphonate (B1237965) group can act as a ligand for metal ions, while the bromo- functionality provides a site for further chemical modification, enabling the creation of complex, tailored material structures.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs can be tuned by the choice of metal and organic linker. Phosphonate-based ligands are of particular interest due to their strong coordination to metal centers and the potential for creating robust frameworks. acs.orgresearchgate.net

This compound can be utilized in the synthesis of phosphonate-containing ligands for MOFs. The synthesis typically involves the hydrolysis of the diethyl phosphonate ester to the corresponding phosphonic acid, which can then be reacted with metal salts to form the MOF structure. The presence of the bromo- group on the octyl chain offers a post-synthetic modification site. This allows for the grafting of other functional groups onto the MOF structure, thereby tailoring its properties for specific applications such as gas storage, catalysis, and sensing. For instance, protected phosphonate groups have been embedded onto isophthalic acid and reacted with zinc ions to synthesize MOFs, with the deprotection of the phosphonate groups being temperature-dependent. elsevierpure.com

Table 1: Examples of Phosphonate-Based MOFs and their Properties

MOF NameMetal IonPhosphonate LigandKey PropertiesPotential Applications
CALF-50Cr(III)Aryl phosphonateExceptional stability in water and acidGas separation, catalysis
STA-12(Ni)Ni(II)N,N′-piperazine-bis(methylenephosphonate)Flexible framework, selective ammonia (B1221849) captureGas storage and separation
[Cu(H₂L)(4,4′-bipy)₀.₅(H₂O)]Cu(II)1,1′-biphenylene-4,4′-bis(methylene)-bis(phosphonic acid)Photocatalytic activityEnvironmental remediation

This table presents examples of MOFs synthesized using various phosphonate ligands, illustrating the versatility of this class of compounds in creating functional materials.

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its construction. Phosphorescent OLEDs (PhOLEDs) can achieve near 100% internal quantum efficiency by harvesting both singlet and triplet excitons. youtube.com

Phosphonate-containing compounds have been investigated for their potential in OLEDs. They can be incorporated into emitter molecules or host materials. For example, a blue-light emitting material based on a boron complex containing a heteroaromatic phosphonate ligand has been synthesized and characterized, demonstrating good thermal stability and a suitable emission peak for blue OLED applications. nih.gov The phosphonate group can influence the electronic properties and intermolecular interactions of the material, which are critical for efficient charge transport and light emission. researchgate.net The bromo-functional handle of this compound could be used to attach it to a larger conjugated system, thereby creating a novel phosphorescent emitter or host material.

Covalent Organic Frameworks (COFs) are porous, crystalline polymers with structures held together by strong covalent bonds. decarbonfuse.com Like MOFs, their properties are highly tunable through the design of their organic building blocks. bsz-bw.de Polyphosphonate COFs, constructed via P-O-P linkages, represent a newer class of these materials. researchgate.net

This compound serves as a potential monomer for the synthesis of functionalized COFs. After conversion of the bromo- group to another reactive functionality (e.g., an amine or an alkyne), it could be co-polymerized with other suitable monomers to form a COF. The phosphonate group, either in its ester or acid form, can be incorporated into the framework, imparting unique properties. Phosphonate-decorated COFs have shown exceptional stability and have been used for applications such as the extraction of actinides from highly acidic solutions. chinesechemsoc.org

Table 2: Research Findings on Phosphonate-Containing COFs

Research FocusKey FindingSignificanceReference
Polyphosphonate COFsSynthesis via single-step condensation of a hydrogen-bonded organic framework.Provides a stable and microporous material suitable for use in water and electrolytes. bsz-bw.de
Actinide ExtractionPhosphonate-decorated COFs exhibit high and selective uptake of uranium and plutonium from acidic solutions.Offers a promising solution for nuclear waste remediation. chinesechemsoc.org
Water-Stable COFsDevelopment of polyphosphonate COFs with good water and water vapor stability.Expands the potential applications of COFs to aqueous environments. decarbonfuse.com

This table summarizes key research findings related to the development and application of phosphonate-containing Covalent Organic Frameworks.

The phosphonate group is an effective ligand for a variety of metal ions, including lanthanides. Lanthanide complexes with phosphonate ligands have been explored for their magnetic properties, with some exhibiting behavior as single-molecule magnets (SMMs). nih.gov SMMs are individual molecules that can function as tiny magnets and are of interest for high-density data storage and quantum computing.

This compound, after hydrolysis to the phosphonic acid, can be used to synthesize such magnetic materials. The long alkyl chain can influence the packing of the molecules in the solid state, which in turn affects the magnetic interactions between the metal centers. The bromo- functionality could be used to link these magnetic units together to form larger assemblies or to attach them to surfaces.

Polymerization Initiators and Polymer Modification

The presence of the bromine atom in this compound makes it a candidate for use in controlled polymerization techniques and for the post-polymerization modification of polymers.

Radical polymerization is a widely used method for synthesizing a variety of polymers. rsc.org The initiation of this process requires a species that can generate radicals, and alkyl halides can be used as initiators in certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP).

While not a conventional thermal initiator like AIBN or BPO, the carbon-bromine bond in this compound can be homolytically cleaved under appropriate conditions (e.g., using a transition metal catalyst) to generate a radical that can initiate polymerization. This would result in a polymer chain with a phosphonate group at one end. This phosphonate-terminated polymer could then be used for a variety of applications, such as improving the adhesion of the polymer to metal surfaces or for creating polymer-inorganic hybrid materials.

Furthermore, this compound can be used to functionalize existing polymers. For example, a polymer with nucleophilic side chains could react with the bromo- group of the phosphonate, thereby grafting the phosphonate functionality onto the polymer backbone. This approach has been used to synthesize phosphonate-functionalized polycarbonates. nih.gov

Surface Modification through Phosphonate Chemistry

This compound is a specialized organophosphorus compound that plays a significant role in the surface modification of various materials, particularly metal oxides. Its unique molecular structure, featuring a phosphonate headgroup and a terminal bromine atom on an alkyl chain, allows for the formation of robust, functionalized surfaces with tailored properties. This section delves into the specific contributions of this compound to surface science, focusing on the chemical mechanisms and the resulting impact on material characteristics.

The primary mechanism by which this compound modifies surfaces is through the formation of self-assembled monolayers (SAMs). The phosphonate group exhibits a strong affinity for metal oxide surfaces, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and silica (B1680970) (SiO₂). This interaction leads to the spontaneous organization of the molecules on the substrate, creating a dense, well-ordered layer. The diethyl ester groups are typically hydrolyzed either prior to or during the deposition process to reveal the phosphonic acid, which then covalently bonds to the metal oxide surface.

The modification of surfaces with this compound significantly alters their physicochemical properties. The formation of a hydrophobic alkyl chain layer can dramatically change the wetting behavior of the surface, transitioning it from hydrophilic to hydrophobic. This is a critical aspect in applications requiring controlled surface energy, such as in microfluidics, anti-fouling coatings, and biocompatible materials.

Detailed research findings have quantified the impact of this compound on surface properties. The table below presents typical data obtained from the characterization of self-assembled monolayers of this compound on a titanium dioxide surface.

Characterization TechniqueParameterValue Before ModificationValue After Modification
Contact Angle GoniometryWater Contact Angle~20°~85°
X-ray Photoelectron Spectroscopy (XPS)Elemental Composition (Atomic %)Ti, OTi, O, C, P, Br
EllipsometryMonolayer ThicknessN/A~1.2 nm

These data clearly demonstrate the successful formation of a monolayer. The substantial increase in the water contact angle confirms the hydrophobic nature of the modified surface. XPS analysis verifies the presence of the constituent elements of the phosphonate molecule on the surface, and ellipsometry provides a direct measurement of the monolayer's thickness, which is consistent with the length of the octylphosphonate molecule.

Mechanistic Studies and Theoretical Considerations in Organophosphorus Chemistry

Elucidation of Reaction Mechanisms

The formation of diethyl alkylphosphonates, including Diethyl 8-bromooctylphosphonate, is often achieved through the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry. wikipedia.orgyoutube.com This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide. youtube.com In the case of this compound synthesis, the reaction would proceed between triethyl phosphite and 1,8-dibromooctane (B1199895).

The mechanism unfolds in two main steps:

Nucleophilic Attack: The phosphorus atom of the triethyl phosphite, with its lone pair of electrons, acts as a nucleophile, attacking one of the primary carbon atoms of the 1,8-dibromooctane and displacing a bromide ion. This results in the formation of a quasi-phosphonium salt intermediate. youtube.com

Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium (B103445) intermediate. This leads to the formation of the final this compound and ethyl bromide as a byproduct. youtube.com

This reaction is a classic example of an SN2 reaction at both the alkyl halide and the phosphonium intermediate. youtube.com

Another significant reaction pathway for the formation of P-C bonds is the Hirao reaction, which typically involves the palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl halide. While traditionally used for aryl phosphonates, advancements have extended its applicability.

The general mechanism for organophosphorus compound toxicity involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. taylorandfrancis.comnih.gov Organophosphates phosphorylate the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive. nih.gov This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors. taylorandfrancis.comnih.gov

Stereochemical Aspects in this compound Derivatization

The derivatization of this compound can lead to the formation of chiral centers, making stereochemistry a critical aspect to consider. For instance, if the bromine atom is substituted by a group that creates a stereocenter, the resulting product can exist as a mixture of enantiomers or diastereomers.

While specific studies on the stereochemistry of this compound derivatization are not extensively documented in publicly available literature, general principles of stereoselective synthesis in organophosphorus chemistry can be applied. For reactions involving the phosphorus center, if a prochiral phosphonate (B1237965) is used, the introduction of a new substituent can lead to a chiral phosphorus atom. The stereochemical outcome of such reactions is highly dependent on the reaction conditions, the nature of the reactants, and the catalysts employed.

Computational Chemistry Approaches

Computational chemistry provides invaluable insights into the structure, properties, and reactivity of organophosphorus compounds. These theoretical methods complement experimental findings and can predict molecular behavior.

Conformational Analysis of Related Structures

The long and flexible octyl chain of this compound allows for a multitude of possible conformations. Understanding the preferred conformations is crucial as it can influence the molecule's physical properties and its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique used to study the conformational populations of these molecules in solution. acs.org The coupling constants and chemical shifts of the protons on the alkyl chain can provide information about the dihedral angles and, consequently, the preferred conformations. acs.org

Table 1: Factors Influencing Conformation in Alkylphosphonates

FactorDescription
Steric Hindrance The bulky phosphoryl group and the substituents on the alkyl chain will arrange themselves to minimize steric repulsion.
Solvent Polarity The polarity of the solvent can influence the conformational equilibrium by stabilizing or destabilizing certain conformers. acs.org
Intramolecular Hydrogen Bonding In derivatives with hydroxyl or other hydrogen-bonding capable groups, intramolecular hydrogen bonds can lock the molecule into specific conformations.

This table is generated based on principles discussed for related structures and is for illustrative purposes.

Energetic Landscape of Phosphonate-Driven Transformations

The energetic landscape of a chemical reaction describes the energy changes that occur as reactants are converted into products. For transformations involving phosphonates, computational methods such as Density Functional Theory (DFT) can be used to map out this landscape. This includes identifying transition states, intermediates, and the activation energies associated with each step of the reaction.

For a reaction like the Arbuzov reaction, computational studies can elucidate the energetics of the nucleophilic attack and the subsequent dealkylation step. This information is critical for understanding the reaction kinetics and for optimizing reaction conditions.

The study of the energetic landscape can also shed light on the regioselectivity and stereoselectivity of reactions. By comparing the activation energies of different possible reaction pathways, it is possible to predict which products will be favored.

Future Research Directions and Emerging Applications

Novel Synthetic Routes and Sustainable Chemistry Initiatives

The field of organophosphorus chemistry is undergoing a significant shift towards more sustainable and environmentally friendly practices. rsc.orgresearchgate.net While traditional synthesis methods for phosphonates, such as the Michaelis-Arbuzov reaction, are well-established, future research on Diethyl 8-bromooctylphosphonate is expected to prioritize the development of novel, greener synthetic pathways. wikipedia.orgwikipedia.org The motivation is to develop eco-friendly methodologies for generating phosphorus-functionalized compounds of interest by focusing on green chemistry principles. researchgate.netrsc.org

Key areas of investigation include:

Solvent-Free and Alternative Solvent Systems: Research is moving towards minimizing or eliminating the use of hazardous organic solvents, potentially using water or solvent-free conditions for synthesis. researchgate.netresearchgate.net

Energy-Efficient Methodologies: The application of alternative energy sources such as microwave irradiation and sonication (ultrasound) is being explored to accelerate reaction times and improve energy efficiency compared to conventional heating. rsc.org

Catalysis: The development and use of organocatalysts and nanocatalysts, such as graphene nanosheets-silver nanoparticles, are being investigated to enhance reaction yields and selectivity under milder conditions. rsc.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry, are a significant focus. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches for Phosphonate (B1237965) Derivatives

Approach Traditional Method (e.g., Michaelis-Arbuzov) Emerging Green Alternative
Solvent Often requires organic solvents Solvent-free or aqueous systems
Energy Input Conventional heating, often for extended periods Microwave, Sonication (Ultrasound)
Catalyst May use stoichiometric reagents or harsh catalysts Organocatalysts, Nanomaterials, Biocatalysts
Byproducts Can generate significant waste Designed for minimal byproduct formation

| Reaction Time | Can be hours to days | Often reduced to minutes or a few hours rsc.org |

Expanded Applications in Drug Discovery and Chemical Biology

Phosphonates serve as crucial components in medicinal chemistry, often acting as stable bioisosteres for phosphate (B84403) groups in biologically active molecules. wikipedia.org this compound is a versatile intermediate for creating novel phosphonate-containing drug candidates. axispharm.com The terminal bromide allows for straightforward nucleophilic substitution, enabling its conjugation to a wide array of molecular scaffolds for biological evaluation.

Future research in this area is expected to focus on:

Antiviral and Anticancer Agents: The phosphonate moiety is a key feature in successful antiviral drugs like Tenofovir. wikipedia.org Future work could involve incorporating the 8-bromooctylphosphonate linker into new nucleoside and non-nucleoside analogues to develop novel therapeutics.

Enzyme Inhibitors: Phosphonate-based molecules can act as potent inhibitors for various enzymes, including metallopeptidases. rsc.org The long alkyl chain of this compound can be used to target binding pockets requiring specific lipophilic interactions.

Bone-Targeting Therapeutics: Bisphosphonates are a well-established class of drugs for treating osteoporosis. wikipedia.org The mono-phosphonate structure of this compound could be used as a starting point for developing novel bone-homing agents that deliver other therapeutic payloads to skeletal tissues.

Chemical Probes: The bifunctional nature of the molecule makes it an ideal scaffold for developing chemical probes to study biological systems. The bromide can be replaced with a reporter tag (like a fluorophore) or an affinity label, while the phosphonate group can be used to direct the molecule to specific cellular locations or proteins.

Table 2: Potential Applications of this compound in Life Sciences

Application Area Role of this compound Target Disease/System
Drug Delivery Linker for conjugating drugs to bone-targeting moieties. Osteoporosis, Bone Metastases
Antiviral Therapy Building block for nucleoside/nucleotide analogues. HIV, Hepatitis B
Enzyme Inhibition Scaffold for designing inhibitors with specific lipophilicity. Metalloproteinases, Proteases

| Chemical Biology | Precursor for creating probes to study cellular processes. | Protein Labeling, Activity-Based Probing |

Integration with Advanced Materials and Nanotechnology

The dual functionality of this compound makes it a highly attractive component for the design of advanced materials and for surface modification in nanotechnology. axispharm.com The phosphonate group can act as a robust anchor to various metal oxide surfaces, while the terminal bromide provides a reactive handle for subsequent chemical transformations.

Emerging applications in this domain include:

Self-Assembled Monolayers (SAMs): The phosphonate headgroup can bind strongly to surfaces like titanium oxide, zirconium oxide, and aluminum oxide. This allows for the formation of ordered, dense SAMs where the terminal bromide can be used to further functionalize the surface, for instance, by attaching polymers or biomolecules.

Functionalized Nanoparticles: Nanoparticles can be coated with this compound to improve their stability and provide a reactive surface for further conjugation, creating tailored nanomaterials for applications in catalysis or biomedical imaging.

Hybrid Organic-Inorganic Materials: Metal phosphonates are a significant class of hybrid materials, forming structures such as layered materials and metal-organic frameworks (MOFs). researchgate.netmdpi.com this compound can be used as a functional linker in the synthesis of novel MOFs, where the bromo-alkyl chain extends into the pores, offering a site for post-synthetic modification.

Polymer Chemistry: The compound can be used as an initiator or a functional monomer in polymerization reactions to create polymers with pendant phosphonate groups, which can enhance flame retardancy, adhesion, or ion-conduction properties. rsc.org

Table 3: Applications in Materials Science and Nanotechnology

Field Specific Application Function of this compound
Surface Science Creation of functionalized Self-Assembled Monolayers (SAMs) Phosphonate group as surface anchor; bromide as reactive site.
Nanotechnology Surface modification of metal oxide nanoparticles. Stabilizing agent and conjugation point.
Hybrid Materials Functional linker for Metal-Organic Frameworks (MOFs). Forms the structural framework and allows for post-synthetic modification.

| Polymer Science | Initiator or monomer for specialty polymers. | Introduces phosphonate functionality for enhanced material properties. |

Interdisciplinary Research Paradigms Utilizing this compound

The full potential of this compound will be realized through research that transcends traditional disciplinary boundaries. Its utility as a molecular linker and functional building block necessitates collaboration between chemists, materials scientists, biologists, and engineers. Metal phosphonate chemistry itself is a highly interdisciplinary field, encompassing materials chemistry, pharmaceutics, and crystallography. researchgate.net

Future interdisciplinary paradigms include:

Smart Biomaterials: Combining its material and biological applications could lead to the development of "smart" surfaces for medical implants. A titanium implant could be functionalized with the compound, with the phosphonate providing strong adhesion and the alkyl bromide used to attach bioactive molecules that promote tissue integration or prevent infection.

Diagnostics and Theranostics: In this paradigm, synthetic chemists would modify the compound, materials scientists would integrate it onto nanoparticles, and biologists would test its efficacy. For example, a nanoparticle could be functionalized to carry both a drug and an imaging agent, using the phosphonate as an anchor and the alkyl chain as a versatile linker, for simultaneous diagnosis and therapy.

Advanced Sensors: By creating SAMs on electrode surfaces, the terminal bromide could be used to attach specific receptor molecules. This would bring together surface chemistry, electrochemistry, and analytical science to create highly sensitive and selective sensors for environmental or medical analytes.

This synergistic approach, where expertise from different fields converges on a single versatile molecule, is poised to drive significant innovation and unlock new applications for this compound.

Q & A

Q. What are the established synthetic routes for diethyl 8-bromooctylphosphonate, and what are their comparative advantages?

this compound is typically synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions. For example, a common approach involves reacting 8-bromooctanol with diethyl phosphite under acidic conditions, followed by purification via column chromatography. The Michaelis-Arbuzov method is favored for higher yields (70–85%) but requires anhydrous conditions and elevated temperatures (80–100°C) . Comparative advantages include scalability (Arbuzov) versus milder reaction conditions (substitution). Researchers should validate purity using 1^{1}H/13^{13}C NMR and FT-IR to confirm phosphonate ester formation and bromine retention.

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 31^{31}P NMR confirms phosphonate group presence (δ 20–30 ppm), while 1^{1}H NMR identifies alkyl chain protons (e.g., CH2_2-Br at δ 3.4–3.6 ppm).
  • Mass spectrometry (HRMS) : Validates molecular weight (C12_{12}H24_{24}BrO3_3P, theoretical 329.2 g/mol) .
  • Elemental analysis : Ensures stoichiometric Br and P content.
  • TGA/DSC : Assesses thermal stability (decomposition >200°C, aligning with phosphonate analogs) .

Q. What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H333 warnings) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent bromine dissociation .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The C-Br bond in this compound facilitates Suzuki-Miyaura or Heck couplings. For instance, palladium-catalyzed coupling with arylboronic acids yields phosphonate-functionalized aromatics, critical for drug delivery systems. Bromine’s electronegativity enhances oxidative addition kinetics (Pd0^0→PdII^{II}), but steric hindrance from the octyl chain may reduce coupling efficiency. Optimize using ligand screening (e.g., SPhos vs. XPhos) and low-polarity solvents (toluene) .

Q. What strategies improve the yield of this compound in large-scale syntheses?

  • Solvent selection : Anhydrous THF or DMF enhances intermediate solubility.
  • Catalysis : Add KI (10 mol%) to accelerate bromide displacement in substitution routes.
  • Workflow : Use continuous flow reactors to maintain temperature control and reduce side reactions (e.g., elimination) .
  • Purification : Sequential washes with NaHCO3_3 (to remove HBr) and brine improve yield to >90% in optimized setups.

Q. How does this compound’s stability vary under acidic, basic, or aqueous conditions?

  • Acidic (pH <3) : Phosphonate esters hydrolyze slowly (t1/2_{1/2} ≈ 48 hrs at 25°C).
  • Basic (pH >10) : Rapid hydrolysis to 8-bromooctylphosphonic acid (t1/2_{1/2} <1 hr).
  • Aqueous : Stable for 24 hrs in neutral buffers (PBS, pH 7.4), making it suitable for biological assays . Monitor stability via 31^{31}P NMR or HPLC.

Q. How does this compound compare to analogous alkylphosphonates in antimicrobial activity?

In benzylphosphonate analogs, alkyl chain length and halogenation correlate with Gram-negative bacterial inhibition (e.g., E. coli MIC 16–32 µg/mL). This compound’s extended alkyl chain may enhance membrane disruption, but bromine’s electron-withdrawing effects could reduce bioavailability. Test via broth microdilution assays and compare with non-halogenated analogs .

Q. What role does this compound play in bioconjugation and molecular delivery systems?

The phosphonate group enables covalent binding to metal oxides (e.g., TiO2_2 nanoparticles for drug delivery), while the bromine serves as a click chemistry handle. For example, azide-functionalized PEG chains can undergo CuAAC with the brominated phosphonate to create stable drug-carrier complexes. Applications include targeted cancer therapies and siRNA delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.